molecular formula C12H15F3N6 B15114024 9-methyl-6-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]-9H-purine

9-methyl-6-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]-9H-purine

Cat. No.: B15114024
M. Wt: 300.28 g/mol
InChI Key: WPLLWLBOPHTGJF-UHFFFAOYSA-N
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Description

9-methyl-6-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]-9H-purine is a synthetic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a trifluoroethyl group attached to a piperazine ring, which is further connected to a purine moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-methyl-6-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]-9H-purine typically involves multi-step organic reactions. One common method includes the alkylation of 9-methylpurine with 1-(2,2,2-trifluoroethyl)piperazine under basic conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

9-methyl-6-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]-9H-purine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized purine derivatives.

    Reduction: Formation of reduced purine derivatives.

    Substitution: Formation of substituted purine derivatives with various functional groups.

Scientific Research Applications

9-methyl-6-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]-9H-purine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 9-methyl-6-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]-9H-purine involves its interaction with molecular targets such as enzymes and receptors. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, the compound can bind to specific targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-3-{[4-(2,2,2-trifluoroethyl)piperazin-1-yl]sulfonyl}aniline
  • 3-(piperazin-1-yl)-1,2-benzothiazole derivatives

Uniqueness

Compared to similar compounds, 9-methyl-6-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]-9H-purine stands out due to its unique combination of a purine core with a trifluoroethyl-substituted piperazine ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H15F3N6

Molecular Weight

300.28 g/mol

IUPAC Name

9-methyl-6-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]purine

InChI

InChI=1S/C12H15F3N6/c1-19-8-18-9-10(19)16-7-17-11(9)21-4-2-20(3-5-21)6-12(13,14)15/h7-8H,2-6H2,1H3

InChI Key

WPLLWLBOPHTGJF-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1N=CN=C2N3CCN(CC3)CC(F)(F)F

Origin of Product

United States

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